molecular formula C12H14N4O5 B6344742 1-(3,5-Dinitrobenzoyl)-3-methylpiperazine CAS No. 1240573-95-8

1-(3,5-Dinitrobenzoyl)-3-methylpiperazine

Cat. No.: B6344742
CAS No.: 1240573-95-8
M. Wt: 294.26 g/mol
InChI Key: VBYYXMZSPFFPDL-UHFFFAOYSA-N
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Description

1-(3,5-Dinitrobenzoyl)-3-methylpiperazine is an organic compound that features a piperazine ring substituted with a 3,5-dinitrobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dinitrobenzoyl)-3-methylpiperazine typically involves the reaction of 3,5-dinitrobenzoyl chloride with 3-methylpiperazine. The reaction is carried out in an organic solvent such as dichloromethane, with triethylamine used as a base to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is stirred at room temperature for a few hours, followed by extraction and purification to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dinitrobenzoyl)-3-methylpiperazine can undergo various chemical reactions, including:

    Nucleophilic substitution: The nitro groups on the benzoyl ring can participate in nucleophilic aromatic substitution reactions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield 3,5-dinitrobenzoic acid and 3-methylpiperazine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: Substituted derivatives of the original compound.

    Reduction: 1-(3,5-Diaminobenzoyl)-3-methylpiperazine.

    Hydrolysis: 3,5-Dinitrobenzoic acid and 3-methylpiperazine.

Scientific Research Applications

1-(3,5-Dinitrobenzoyl)-3-methylpiperazine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-Dinitrobenzoyl)-3-methylpiperazine is unique due to the presence of both the piperazine ring and the 3,5-dinitrobenzoyl group

Properties

IUPAC Name

(3,5-dinitrophenyl)-(3-methylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O5/c1-8-7-14(3-2-13-8)12(17)9-4-10(15(18)19)6-11(5-9)16(20)21/h4-6,8,13H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYYXMZSPFFPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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